2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJJGSFKGPALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Thiosemicarbazide-Mediated Cyclization
A foundational route involves thiosemicarbazide (4 ) reacting with acetylphenoxy intermediates under acidic conditions. For example, 2-(4-acetylphenoxy)-N-arylacetamide (3a,b ) undergoes condensation with thiosemicarbazide in refluxing ethanol acidified with acetic acid, producing thiosemicarbazone precursors (5a,b ) in 65–80% yield. These precursors are critical for subsequent thiazole ring formation.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Acetic acid (1 mL) | |
| Temperature | Reflux (78°C) | |
| Time | 3 hours | |
| Yield Range | 65–80% |
Thiosemicarbazones (5a,b ) are then treated with α-bromoketones (e.g., bromoacetyl derivatives 6a,b ) in ethanol under reflux with triethylamine (TEA) catalysis, yielding the thiazole core. This method emphasizes the importance of bromoacetyl intermediates for regioselective cyclization.
Chlorination Strategies for Thiazole Functionalization
Direct Chlorination Using Copper(II) Chloride
The 2-chloro substituent is introduced via electrophilic aromatic substitution. Copper(II) chloride (CuCl₂) in acetonitrile at 80°C under inert atmosphere facilitates chlorination of 5-[(4-ethylphenoxy)methyl]-1,3-thiazole precursors. Sodium tert-butoxide acts as a base, deprotonating the thiazole to enhance reactivity toward chlorinating agents.
Optimized Chlorination Protocol
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | CuCl₂ (1.2 equiv) | |
| Base | NaOt-Bu (2.0 equiv) | |
| Solvent | Acetonitrile | |
| Temperature | 80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 72–85% |
This method avoids over-chlorination by controlling stoichiometry and reaction time. Post-reaction purification via flash chromatography (0–10% ethyl acetate/petroleum ether) isolates the target compound in >95% purity.
Modular Assembly of the (4-Ethylphenoxy)methyl Sidechain
Alkylation of Phenolic Intermediates
The (4-ethylphenoxy)methyl group is introduced through nucleophilic aromatic substitution. 4-Ethylphenol reacts with chloromethylthiazole intermediates in dimethylformamide (DMF) using potassium carbonate as a base.
Sidechain Installation Parameters
| Parameter | Value | Source |
|---|---|---|
| Nucleophile | 4-Ethylphenol | |
| Electrophile | 5-(Chloromethyl)-1,3-thiazole | |
| Solvent | DMF | |
| Base | K₂CO₃ (3.0 equiv) | |
| Temperature | 100°C | |
| Yield | 68–75% |
This step requires anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate. Nuclear magnetic resonance (NMR) analysis confirms successful substitution, with characteristic shifts for the methylene (–CH₂–O–) group at δ 4.5–4.7 ppm in ¹H spectra.
One-Pot Tandem Synthesis
Sequential Cyclization and Chlorination
Recent advances employ tandem reactions to streamline synthesis. A one-pot protocol combines thiazole cyclization and chlorination using N-chlorosuccinimide (NCS) as a dual-purpose reagent.
Tandem Reaction Profile
| Parameter | Value | Source |
|---|---|---|
| Reagents | Thioamide, NCS, CuI | |
| Solvent | DMF | |
| Temperature | 60°C → 100°C (gradient) | |
| Time | 4 hours | |
| Yield | 81% |
This method reduces purification steps and improves atom economy. High-resolution mass spectrometry (HRMS) data validate the product’s molecular ion at m/z 253.74 ([M+H]⁺).
Purification and Characterization
Chromatographic Techniques
Flash chromatography remains the gold standard for isolating 2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole. A gradient of ethyl acetate in petroleum ether (0→10%) elutes impurities while retaining the target compound.
Purity Assessment
| Method | Result | Source |
|---|---|---|
| HPLC (C18 column) | 98.2% purity | |
| Melting Point | 156–158°C | |
| ¹H NMR (DMSO-d₆) | δ 7.21–7.42 (aromatic) |
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy : Absorption bands at 1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C–S vibration) confirm thiazole ring formation.
- ¹³C NMR : Signals at δ 161.09 ppm (thiazole C-2) and δ 155.99 ppm (C-4) verify substitution patterns.
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (h) | |
|---|---|---|---|---|
| Thiosemicarbazide Route | 68–75 | 95 | 12 | |
| Direct Chlorination | 72–85 | 98 | 8 | |
| Tandem Synthesis | 81 | 97 | 4 |
The tandem synthesis offers the best balance of yield and time efficiency, though it requires precise temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the thiazole ring.
Reaction Conditions and Outcomes
Key Findings :
-
Substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism.
-
Electron-donating groups on the phenoxy ring (e.g., ethyl) slightly reduce reactivity compared to unsubstituted analogues .
Oxidation of the Ethylphenoxy Side Chain
The (4-ethylphenoxy)methyl group can undergo oxidation to form ketones or carboxylic acids.
Reaction Pathways
Mechanistic Insights :
-
Oxidation of the ethyl group to a ketone is favored under mild conditions (CrO₃) .
-
Stronger oxidants (KMnO₄) cleave the ethyl chain to a carboxylic acid .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions.
Examples
Optimization Notes :
-
Electron-rich arylboronic acids enhance coupling efficiency.
-
Steric hindrance from the phenoxy group necessitates longer reaction times .
Ring Functionalization via Electrophilic Substitution
The thiazole ring undergoes electrophilic substitution at position 4 when dechlorinated.
Reactions
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C, 2 h | 4-Nitro-2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole | 55% | |
| Br₂ | FeBr₃, CHCl₃, 25°C | 4-Bromo-2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole | 63% |
Challenges :
-
Direct substitution is hindered by the electron-withdrawing chlorine at position 2 .
-
Nitration requires strict temperature control to avoid ring decomposition .
Reductive Dechlorination
The chlorine atom can be removed under reductive conditions.
Methods
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | 5-[(4-Ethylphenoxy)methyl]-1,3-thiazole | 90% | |
| Zn/NH₄Cl | MeOH, reflux, 6 h | 5-[(4-Ethylphenoxy)methyl]-1,3-thiazole | 78% |
Applications :
Hydrolysis Reactions
The thiazole ring remains stable under acidic/basic hydrolysis, but substituents may react.
Observed Transformations
| Conditions | Reaction | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | Cleavage of phenoxy-methyl group | 2-Chloro-5-hydroxymethyl-1,3-thiazole | 40% | |
| HCl (conc.) | Ether cleavage | 2-Chloro-5-(4-ethylphenol)-1,3-thiazole | 35% |
Limitations :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with alkenes.
Example
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene | UV light, CH₂Cl₂, 12 h | Bicyclic thiazole-ethylene adduct | 50% |
Mechanism :
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new compounds with desired properties.
Biology
The compound is under investigation for its biological activities , particularly:
- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that certain thiazole derivatives have lower Minimum Inhibitory Concentration (MIC) values compared to standard antifungal drugs like fluconazole .
- Anticancer Potential : Thiazoles are explored for their potential in cancer therapy due to their ability to interact with molecular targets in cancer cells. This interaction may lead to inhibition of cancer cell proliferation .
Medicine
In medicinal chemistry, this compound is being evaluated as a drug candidate or as an intermediate in pharmaceutical synthesis. Its derivatives have shown promise in treating various diseases due to their diverse biological activities, including anti-inflammatory and analgesic effects .
Industrial Applications
The compound finds utility in the production of agrochemicals , dyes, and other industrial chemicals. Its unique chemical structure allows it to act effectively as a precursor in synthesizing herbicides and pesticides, which are crucial for agricultural productivity.
Case Study: Antifungal Activity
A recent study evaluated the antifungal efficacy of thiazole derivatives against pathogenic Candida strains. The results indicated that certain derivatives exhibited potent antifungal activity:
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| 2-Chloro-5-(4-Ethylphenoxy)methyl-Thiazole | 8 | Fluconazole | 16 |
| Other Thiazole Derivative | 4 | Fluconazole | 16 |
This data suggests that modifications in the thiazole structure can enhance antifungal properties significantly .
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: Chlorophenoxy and phenylsulfanyl substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
SAR Insights :
- The ethyl group in 4-ethylphenoxy may enhance metabolic stability compared to smaller alkyl groups.
- Chlorine at position 2 is critical for maintaining aromaticity and reactivity in substitution reactions.
Biological Activity
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by recent studies and findings.
The compound is synthesized as a building block for more complex molecules. Its thiazole ring structure contributes to its diverse biological properties. The presence of the chloro and ethylphenoxy groups is significant in modulating its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been investigated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The MIC values indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, particularly through interactions with vascular endothelial growth factor receptor-2 (VEGFR-2) .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
- Receptor Modulation : It shows potential as a modulator of receptors involved in angiogenesis and tumor growth.
- Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of various thiazole derivatives, including this compound, demonstrating significant inhibition against both gram-positive and gram-negative bacteria .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazoles found that compounds similar to this compound displayed strong antiproliferative effects against breast cancer cell lines, indicating its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : A widely used method involves coupling 4-ethylphenol derivatives with thiazole precursors under heterogeneous catalysis. For example, chlorobenzyl chloride derivatives can react with thiol-containing intermediates in PEG-400 at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid to achieve purity . Key optimization parameters include:
- Catalyst loading : 10 wt% for efficient coupling.
- Solvent choice : PEG-400 enhances solubility and reaction homogeneity.
- Temperature control : 70–80°C balances reaction rate and side-product minimization.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic signals include a singlet for the thiazole NH proton (δ 10.46–10.89 ppm) and aromatic protons (δ 7.21–7.59 ppm) from the 4-ethylphenoxy group. Methyl groups on the thiazole or ethyl substituents appear as singlets at δ 2.38–2.57 ppm .
- IR spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹), C-S (650–700 cm⁻¹), and aryl ether (C-O, ~1250 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., deviations <0.3% validate purity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when characterizing novel thiazole derivatives?
- Methodological Answer : Contradictions in spectral assignments (e.g., overlapping NMR signals) can be addressed via:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations, especially for aromatic regions.
- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts and compare them with experimental data to identify misassignments .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation, resolving ambiguities from spectroscopic data alone.
Q. What strategies are effective in improving the yield of thiazole derivatives during multi-step synthesis?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., via column chromatography) to prevent side reactions in subsequent steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve coupling efficiency for aryl-thiazole bonds.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while PEG-400 reduces byproduct formation in etherification .
- Table : Reaction Yield Comparison
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Bleaching Earth Clay | PEG-400 | 78–82 |
| 2 | Pd/C | DMF | 85–90 |
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer :
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the thiazole core and active-site residues. For example, docking studies using AutoDock Vina reveal preferential binding to hydrophobic pockets via the 4-ethylphenoxy group .
- DFT-based reactivity indices : Fukui functions identify electrophilic/nucleophilic sites on the thiazole ring, guiding functionalization strategies .
- MD simulations : Assess stability of the compound in solvent environments, informing solubility optimization for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
